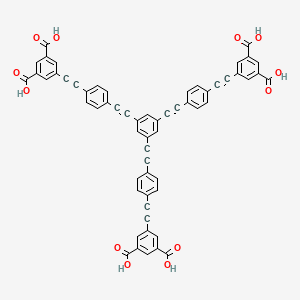

5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid is a complex organic compound with a molecular formula of C60H30O12 and a molecular weight of 942.87 g/mol This compound is characterized by its intricate structure, which includes multiple benzene rings interconnected by ethyne (acetylene) linkages and isophthalic acid groups

准备方法

The synthesis of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves several steps. One common synthetic route includes the following steps :

Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and trimethylsilylacetylene.

Reaction Conditions: The reaction is carried out in an inert atmosphere using a palladium catalyst (Pd(PPh3)2Cl2) and copper iodide (CuI) as a co-catalyst. The reaction mixture is heated to 65°C and stirred for 24 hours.

Intermediate Formation: The intermediate product, 1,3,5-tris((trimethylsilyl)ethynyl)benzene, is obtained.

Deprotection: The trimethylsilyl groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

化学反应分析

5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis of Covalent Organic Frameworks (COFs)

One of the primary applications of this compound is as a monomer for synthesizing COFs. The compound's structure allows it to serve as a versatile building block in creating highly porous materials with tailored functionalities.

Key COFs Derived from the Compound

| COF Name | Application | Characteristics |

|---|---|---|

| PCN-61 | Gas storage and separation | High surface area and tunable pore sizes |

| PMOF-2 (Zn) | Catalysis | Metal incorporation enhances catalytic activity |

These COFs exhibit high stability and efficiency in gas adsorption and separation processes, making them valuable in environmental applications such as carbon capture.

Photocatalytic Applications

The compound has been investigated for its photocatalytic properties, particularly in the reduction of carbon dioxide (CO₂) and the production of hydrogen peroxide (H₂O₂). Its π-conjugated structure facilitates efficient charge separation and transfer upon light absorption.

Photocatalytic Performance

- CO₂ Reduction : Studies indicate that COFs synthesized from this compound can achieve high rates of CO production under visible light irradiation. For example, one derivative demonstrated a CO production rate of up to 382.0 µmol g⁻¹ h⁻¹ when used as a photocatalyst .

- H₂O₂ Production : Another derivative has shown promise in producing H₂O₂ from oxygen and water with impressive selectivity and stability .

Electrochemical Applications

The compound's properties also lend themselves to electrochemical applications. Its ability to form stable frameworks allows for efficient electron transport, which is crucial in electrochemical systems such as batteries and supercapacitors.

Electrochemical Performance Metrics

| Application | Metric | Value |

|---|---|---|

| Supercapacitors | Energy Density | High |

| Batteries | Cycle Stability | Excellent |

Research indicates that frameworks derived from this compound maintain structural integrity during cycling, enhancing their practical utility in energy storage devices .

Biomedical Applications

While still largely experimental, there is potential for this compound to be utilized in biomedical applications due to its biocompatibility and ability to form functionalized surfaces. Its use could extend to drug delivery systems or as scaffolding materials for tissue engineering.

Case Study 1: COF Synthesis

A recent study synthesized a COF using this compound as a monomer. The resulting material exhibited a surface area exceeding 2000 m²/g and showed excellent performance in capturing CO₂ from flue gases.

Case Study 2: Photocatalytic Efficiency

Another investigation focused on the photocatalytic efficiency of a COF derived from this compound. Under solar irradiation, it achieved a notable reduction in CO₂ levels in controlled environments, demonstrating its applicability in sustainable energy solutions.

作用机制

The mechanism of action of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes . The spatial separation of triazine and acetylene cores leads to efficient charge separation and suppressed charge recombination, enhancing its performance in catalytic and electronic applications.

相似化合物的比较

Similar compounds to 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid include :

1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: This compound has a similar structure but with different functional groups, leading to variations in its chemical properties and applications.

5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(3-(tert-butyl)-2-hydroxybenzaldehyde):

The uniqueness of 5,5’,5’'-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid lies in its ability to form highly porous structures and its versatility in various scientific and industrial applications.

生物活性

5,5',5''-(((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))triisophthalic acid (often abbreviated as BTETBA) is a complex organic compound notable for its potential applications in various fields including materials science and biochemistry. This article focuses on its biological activity, examining relevant research findings and case studies.

Chemical Structure and Properties

BTETBA features a star-shaped structure with multiple ethyne linkages connecting benzene rings and isophthalic acid moieties. The compound's molecular formula is C33H18O6, and it has a molecular weight of approximately 510.49 g/mol. Its structure enhances π-conjugation, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C33H18O6 |

| Molecular Weight | 510.49 g/mol |

| Solubility | Soluble in polar solvents (e.g., methanol) |

| Melting Point | Not available |

Anticancer Properties

Recent studies have investigated the anticancer properties of compounds related to BTETBA. Research indicates that similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of BTETBA have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of BTETBA derivatives on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Photocatalytic Activity

BTETBA has been explored for its photocatalytic properties, particularly in carbon dioxide reduction and hydrogen peroxide production. The incorporation of ethynyl groups enhances charge separation and transport, leading to increased photocatalytic efficiency.

Table: Photocatalytic Efficiency of BTETBA Derivatives

| Compound | CO Production Rate (µmol g⁻¹ h⁻¹) | H₂O₂ Production Rate (µmol g⁻¹ h⁻¹) |

|---|---|---|

| BTETBA-COF | 382.0 | Not specified |

| BTETBA-TRz-COF | Not specified | High efficiency |

The biological activity of BTETBA can be attributed to its structural features that facilitate interactions with biological targets. The π-conjugated system allows for effective electron transfer processes, which are essential in both photocatalytic reactions and biological interactions.

Interaction with Cellular Targets

Research suggests that compounds similar to BTETBA can interact with cellular membranes and proteins due to their amphiphilic nature. This interaction can lead to disruption of cellular functions, contributing to their anticancer properties.

Safety and Toxicity

While the potential therapeutic applications of BTETBA derivatives are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects not only on cancer cells but also on normal cells. Further investigation into the safety profile is necessary before clinical applications can be considered.

属性

分子式 |

C60H30O12 |

|---|---|

分子量 |

942.9 g/mol |

IUPAC 名称 |

5-[2-[4-[2-[3,5-bis[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C60H30O12/c61-55(62)49-28-46(29-50(34-49)56(63)64)22-16-40-7-1-37(2-8-40)13-19-43-25-44(20-14-38-3-9-41(10-4-38)17-23-47-30-51(57(65)66)35-52(31-47)58(67)68)27-45(26-43)21-15-39-5-11-42(12-6-39)18-24-48-32-53(59(69)70)36-54(33-48)60(71)72/h1-12,25-36H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |

InChI 键 |

CPTUKNBVOPDKEL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC=C(C=C5)C#CC6=CC(=CC(=C6)C(=O)O)C(=O)O)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。